

# An In-depth Technical Guide to 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

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## Compound of Interest

Compound Name: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde

CAS No.: 74516-54-4

Cat. No.: B3416364

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the physicochemical properties, synthesis, and characterization of **2-Hydroxy-5-methoxy-4-methylbenzaldehyde**. Acknowledging the limited availability of published experimental data for this specific isomer, this document provides a framework based on established chemical principles, predicted data, and validated methodologies for analogous compounds.

## Compound Identification and Structural Elucidation

**2-Hydroxy-5-methoxy-4-methylbenzaldehyde** belongs to the family of substituted hydroxybenzaldehydes, a class of compounds with significant applications in organic synthesis and medicinal chemistry.

Molecular Identity:

- IUPAC Name: **2-Hydroxy-5-methoxy-4-methylbenzaldehyde**
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>O<sub>3</sub>

- Molecular Weight: 166.17 g/mol [1]
- CAS Number: While a specific CAS number is not widely cited, it is crucial to distinguish it from its more commercially available isomer, 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS No. 84422-52-6).[2]

Structural Identifiers:

- SMILES:CC1=CC(=C(C=C1OC)C=O)O[3]
- InChI:InChI=1S/C9H10O3/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-5,11H,1-2H3[3]
- InChIKey:JFQPXBDVPFBIFU-UHFFFAOYSA-N[3]

The strategic placement of the hydroxyl, methoxy, and methyl groups on the benzaldehyde scaffold dictates its electronic and steric properties, influencing its reactivity, spectral characteristics, and potential biological activity. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature, impacting both its physical properties and chemical behavior.

## Physicochemical Properties: A Predictive Overview

Due to the absence of extensive experimental reports, the following physicochemical properties are based on computational predictions and analysis of structurally related compounds.[3]

These values provide a reliable starting point for experimental design.

Property	Predicted Value	Source & Context
Molecular Weight	166.17 g/mol	Calculated from the molecular formula C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> . <a href="#">[1]</a>
Monoisotopic Mass	166.06299 Da	High-resolution mass spectrometry target. <a href="#">[3]</a>
XlogP	1.9	A measure of lipophilicity, suggesting moderate solubility in organic solvents and limited solubility in water. <a href="#">[3]</a>
Physical Form	Solid (Predicted)	Based on the properties of similar substituted benzaldehydes which are typically crystalline solids at room temperature. <a href="#">[4]</a>
pKa	Weakly acidic	The phenolic hydroxyl group imparts acidic character, though this is modulated by the other ring substituents. <a href="#">[5]</a>
Storage	4°C, under inert gas	Recommended for analogous compounds to prevent oxidation of the aldehyde and phenolic groups. <a href="#">[4]</a>

## Proposed Synthetic Pathway: Ortho-Formylation

The synthesis of **2-Hydroxy-5-methoxy-4-methylbenzaldehyde** can be logically approached via the ortho-formylation of the corresponding phenol precursor, 3-methoxy-4-methylphenol. The key challenge in this synthesis is achieving regioselectivity, directing the formyl group to the position ortho to the hydroxyl group and para to the methyl group.

Several established formylation methods are applicable, with the Reimer-Tiemann and Duff reactions being primary candidates due to their proven efficacy for phenolic substrates.[\[6\]](#)[\[7\]](#)

Caption: Proposed synthesis of **2-Hydroxy-5-methoxy-4-methylbenzaldehyde**.

## Experimental Protocol: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. The hydroxyl group activates the ring, and its directing effect, combined with steric hindrance from the adjacent methyl group, should favor formylation at the C2 position.

Materials:

- 3-methoxy-4-methylphenol
- Chloroform ( $\text{CHCl}_3$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Ethanol
- Hydrochloric acid ( $\text{HCl}$ ), dilute
- Ethyl acetate
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Step-by-Step Methodology:

- **Dissolution:** In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methoxy-4-methylphenol in ethanol.
- **Base Addition:** Add a concentrated aqueous solution of sodium hydroxide to the flask with stirring. Heat the mixture to 60-70°C.
- **Reagent Addition:** Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature. The reaction is exothermic and may require external cooling to control.

- **Reaction:** After the addition is complete, continue to stir the mixture at 60-70°C for several hours until the reaction is complete (monitor by TLC).
- **Workup:** Cool the reaction mixture to room temperature. Distill off the excess chloroform and ethanol under reduced pressure.
- **Acidification:** Acidify the remaining aqueous residue with dilute hydrochloric acid until it is acidic (pH ~2). This will precipitate the crude product.
- **Extraction:** Extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

## Analytical Characterization Workflow: A Self-Validating System

For a novel or uncharacterized compound, a multi-technique approach is essential to unambiguously confirm its structure and assess its purity.

Caption: A comprehensive workflow for the characterization of the title compound.

### Expected Spectroscopic Signatures:

- <sup>1</sup>H NMR:
  - Aldehyde Proton (-CHO): A singlet around  $\delta$  9.5-10.5 ppm.
  - Phenolic Proton (-OH): A broad singlet, typically downfield ( $> \delta$  10 ppm), due to intramolecular hydrogen bonding.

- Aromatic Protons: Two singlets in the aromatic region ( $\delta$  6.5-7.5 ppm), corresponding to the protons at the C3 and C6 positions.
- Methoxy Protons (-OCH<sub>3</sub>): A sharp singlet around  $\delta$  3.8-4.0 ppm.
- Methyl Protons (-CH<sub>3</sub>): A sharp singlet around  $\delta$  2.1-2.3 ppm.
- <sup>13</sup>C NMR:
  - Carbonyl Carbon (-CHO): A signal in the range of  $\delta$  190-200 ppm.
  - Aromatic Carbons: Six distinct signals in the aromatic region ( $\delta$  110-165 ppm), with carbons attached to oxygen appearing more downfield.
  - Methoxy Carbon (-OCH<sub>3</sub>): A signal around  $\delta$  55-60 ppm.
  - Methyl Carbon (-CH<sub>3</sub>): A signal in the aliphatic region, typically  $\delta$  15-20 ppm.
- Infrared (IR) Spectroscopy:
  - O-H Stretch: A broad absorption band from  $\sim$ 3100-3400 cm<sup>-1</sup> due to the hydrogen-bonded phenol.
  - C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm<sup>-1</sup>.
  - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1670 cm<sup>-1</sup>, shifted to a lower frequency due to conjugation and intramolecular hydrogen bonding.
  - C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm<sup>-1</sup> region.
  - C-O Stretch: Strong bands in the 1200-1300 cm<sup>-1</sup> region.
- Mass Spectrometry (MS):
  - The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M<sup>+</sup>) at m/z = 166. Key fragmentation patterns would likely include the loss of a hydrogen radical ([M-H]<sup>+</sup> at m/z 165) and the loss of a methyl group ([M-CH<sub>3</sub>]<sup>+</sup> at m/z 151).<sup>[1]</sup>

## Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is unavailable, data from analogous substituted benzaldehydes should inform handling procedures.

- Hazard Statements: Based on similar compounds, it is prudent to assume the substance is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- Precautionary Measures:
  - Handle in a well-ventilated area or a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  - Avoid inhalation of dust and contact with skin and eyes.
  - Wash hands thoroughly after handling.

This guide provides a robust framework for any scientist or researcher looking to synthesize, characterize, and utilize **2-Hydroxy-5-methoxy-4-methylbenzaldehyde**. By combining predictive data with established, self-validating experimental workflows, this document empowers users to confidently approach this novel compound with scientific rigor and a commitment to safety.

## References

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